molecular formula C20H16FN5OS B6510448 N-(3-fluorophenyl)-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 898487-60-0

N-(3-fluorophenyl)-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B6510448
CAS No.: 898487-60-0
M. Wt: 393.4 g/mol
InChI Key: UMJZZZGHVPIUMF-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound characterized by its unique molecular structure, which includes a fluorophenyl group, a phenyl group, a pyrrol-1-yl group, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-fluorophenyl)-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the core triazole ring. The reaction conditions often require the use of strong bases or acids, high temperatures, and specific solvents to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors, continuous flow processes, and advanced purification techniques to achieve high yields and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of multiple functional groups allows for diverse reactivity patterns.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl).

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound may be explored for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties. Its interaction with biological targets can provide insights into new therapeutic approaches.

Medicine: The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its ability to modulate biological pathways can be harnessed to develop new treatments for various diseases.

Industry: In industry, this compound can be utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which N-(3-fluorophenyl)-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

  • N-(3-fluorophenyl)benzenesulfonamide: This compound shares the fluorophenyl group but has a different sulfonamide group.

  • N-(3-fluorophenyl)acetamide: Similar to the target compound but lacks the triazole and pyrrol-1-yl groups.

  • 5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazole: This compound contains the triazole and pyrrol-1-yl groups but lacks the fluorophenyl and acetamide groups.

This comprehensive overview highlights the significance of N-(3-fluorophenyl)-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide in scientific research and its potential applications across various fields

Properties

IUPAC Name

N-(3-fluorophenyl)-2-[(5-phenyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN5OS/c21-16-9-6-10-17(13-16)22-18(27)14-28-20-24-23-19(15-7-2-1-3-8-15)26(20)25-11-4-5-12-25/h1-13H,14H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMJZZZGHVPIUMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(N2N3C=CC=C3)SCC(=O)NC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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